![molecular formula C11H9KO2 B2375438 Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate CAS No. 1909326-38-0](/img/structure/B2375438.png)
Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate is a chemical compound with the CAS Number: 1909326-38-0 . It has a molecular weight of 212.29 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate is1S/C11H10O2.K/c12-9(13)11-6-10(11,7-11)8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,12,13);/q;+1/p-1 . This indicates that the compound has a bicyclic structure with a bridging C(1)-C(3) bond . Chemical Reactions Analysis
Bicyclo[1.1.0]butanes, such as Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate, are highly strained structures that can participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 212.29 .Scientific Research Applications
1. Synthesis and Structural Studies
- Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate is involved in the synthesis of sulfenamides and sulfinamides, with a focus on the formation of an azetidine ring. This process involves a two-step mechanism with an intermediate carbenium ion and the structures of the resulting compounds have been established through X-ray crystallography (Mlostoń et al., 2008).
2. Development of Azetidine Derivatives
- The compound plays a crucial role in producing azetidine derivatives. Its reaction with chlorodithioformates at room temperature yields 3-chloro-3-phenylazetidine-1-carbodithioates. This reaction is significant as it provides new access to derivatives of azetidine-1-carboxylic acid (Heimgartner et al., 2006).
3. Ring-Enlargement to 1-Azabicyclo[2.1.1]hexane
- This compound is instrumental in the ring-enlargement of 1-azabicyclo[1.1.0]butane to 1-azabicyclo[2.1.1]hexane. The reactions with dimethyl dicyanofumarate lead to cis- and trans-4-phenyl-1-azabicyclo[2.1.1]-hexane 2,3-dicarboxylates. This transformation involves a zwitterionic intermediate, providing insights into complex cycloaddition mechanisms (Mlostoń & Heimgartner, 2006).
4. Thermal Decomposition Studies
- The compound's derivatives undergo thermal decomposition, forming products such as methyl 1,3-diphenylbicyclo[1.1.0]butane-2-endo- and -exo-carboxylates. The decomposition process involves intermediates like substituted allylcarbene, which undergoes both intramolecular cycloaddition and rearrangements (Razin et al., 2013).
5. Enantioselective Synthesis
- The compound is used in the enantioselective synthesis of 2-arylbicyclo[1.1.0]butane carboxylates, where the rhodium-catalyzed reaction can form either 2-arylbicyclo[1.1.0]butane carboxylates or cyclohexene derivatives. This synthesis is diastereoselective, with significant implications for asymmetric induction in organic synthesis (Qin & Davies, 2013).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Bicyclo[1.1.0]butanes are increasingly being used as intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes . There has been a resurgent interest in their chemistry driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This suggests that the study and application of compounds like Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate will continue to grow in the future.
properties
IUPAC Name |
potassium;3-phenylbicyclo[1.1.0]butane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2.K/c12-9(13)11-6-10(11,7-11)8-4-2-1-3-5-8;/h1-5H,6-7H2,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNHVYILPIMVDS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C1(C2)C(=O)[O-])C3=CC=CC=C3.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9KO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-phenylbicyclo[1.1.0]butane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

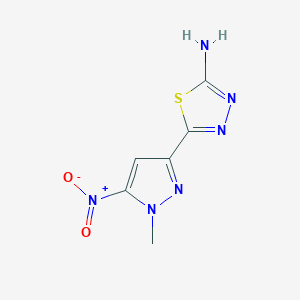
![Methyl [(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)thio]acetate](/img/structure/B2375358.png)
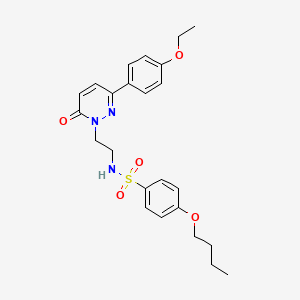
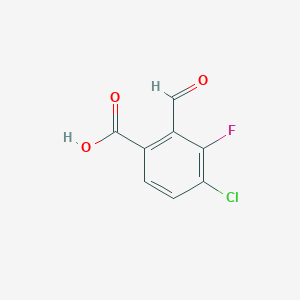

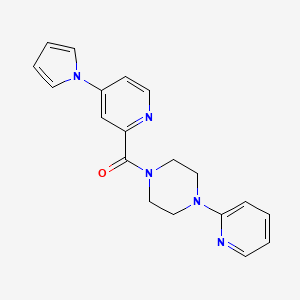
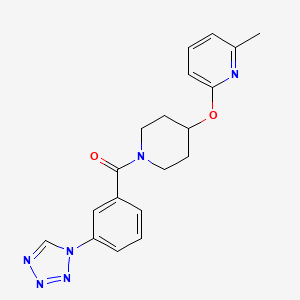
![5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2375368.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2375370.png)

![5-acetyl-1-{[3-(4-methoxyphenyl)-2-methyltetrahydro-5-isoxazolyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2375372.png)
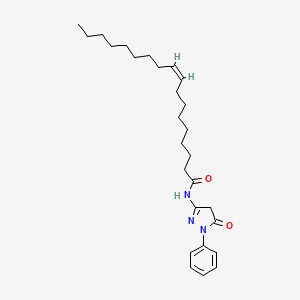
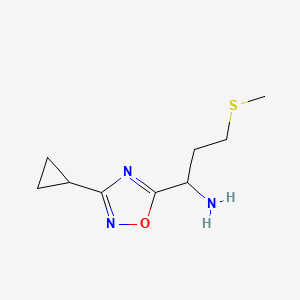
![1-(3-methoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2375378.png)